molecular formula C13H13NO2S B4696764 N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide

N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide

Cat. No. B4696764
M. Wt: 247.31 g/mol
InChI Key: SETKLJSVNIFZOJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide, commonly known as MTMP, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been studied extensively for its potential applications in the field of medicinal chemistry. MTMP has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

MTMP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. MTMP has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of MTMP is not fully understood. However, it has been suggested that it acts by modulating the activity of ion channels and receptors in the central nervous system. MTMP has been found to selectively inhibit T-type calcium channels, which are involved in the generation of neuronal action potentials. This inhibition leads to a reduction in neuronal excitability, resulting in the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
MTMP has been found to possess several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent. MTMP has also been found to increase the levels of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels may contribute to the observed anticonvulsant effects of MTMP.

Advantages and Limitations for Lab Experiments

MTMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, there are also some limitations associated with the use of MTMP in lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, its effects may vary depending on the experimental conditions and the specific cell or tissue type used.

Future Directions

There are several future directions for the study of MTMP. One potential direction is the development of more selective T-type calcium channel inhibitors based on the structure of MTMP. This could lead to the development of more effective and targeted treatments for epilepsy and neuropathic pain. Another direction is the investigation of the potential neuroprotective effects of MTMP in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods for MTMP could lead to its wider use in medicinal chemistry research.
Conclusion
In conclusion, MTMP is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. MTMP has been found to selectively inhibit T-type calcium channels, leading to a reduction in neuronal excitability. Its exact mechanism of action is not fully understood, but it has been suggested that it modulates the activity of ion channels and receptors in the central nervous system. MTMP has several advantages for lab experiments, including its stability and well-characterized nature. However, its effects may vary depending on the experimental conditions and the specific cell or tissue type used. There are several future directions for the study of MTMP, including the development of more selective T-type calcium channel inhibitors and the investigation of its potential neuroprotective effects in neurodegenerative diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-7-10(8-17-9)13(15)14-11-5-3-4-6-12(11)16-2/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETKLJSVNIFZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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